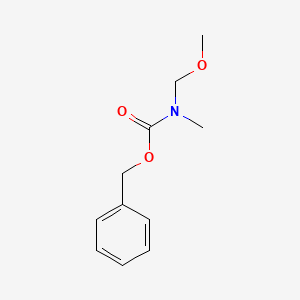

Benzyl (methoxymethyl)methylcarbamate

Description

Benzyl (methoxymethyl)methylcarbamate is a carbamate derivative featuring a benzyl ester, a methyl group, and a methoxymethyl substituent on the carbamate nitrogen. Carbamates are widely used in organic synthesis as protective groups, enzyme inhibitors, and pharmaceutical intermediates due to their stability and tunable reactivity .

Properties

CAS No. |

88413-58-5 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

benzyl N-(methoxymethyl)-N-methylcarbamate |

InChI |

InChI=1S/C11H15NO3/c1-12(9-14-2)11(13)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

MPXAYBZBTRTDJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(COC)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

Step 1 (N-Hydroxycarbamate Formation) :

- Reagents : Dibenzyl carbonate (1.0 mol), hydroxylamine hydrochloride (1.1 mol), sodium methoxide (2.2 mol).

- Solvent : Tetrahydrofuran (THF, 500 mL).

- Conditions : Stir at −15°C for 4 hours, then warm to 25°C for 12 hours.

- Workup : Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 2 (Alkylation) :

- Reagents : N-Hydroxy benzyl carbamate (1.0 mol), dimethyl sulfate (1.5 mol), sodium hydroxide (3.0 mol).

- Solvent : Water (300 mL) and methylene chloride (200 mL).

- Conditions : Maintain pH 12–12.5 at 10–20°C during dimethyl sulfate addition. Stir for 3 hours post-addition.

- Workup : Separate organic layer, wash with 5% NaHCO₃, dry, and evaporate to isolate the product as a colorless oil.

Yield and Purity Data

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield (%) | 78 | 85 |

| Purity (HPLC, %) | 95 | 98 |

| Key Impurities | <2% dibenzyl carbonate | <1% unreacted N-hydroxycarbamate |

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing solvent recovery, exothermicity management, and continuous processing:

Solvent and Reactor Optimization

- Solvent Choice : Toluene replaces THF in large-scale reactions due to its lower cost and higher boiling point (110°C vs. 66°C for THF), facilitating distillation recovery.

- Reactor Design : Continuous stirred-tank reactors (CSTRs) with jacketed cooling maintain temperatures below 20°C during exothermic alkylation, preventing thermal runaway.

Economic and Environmental Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Consumption (L/kg product) | 8.2 | 2.1 |

| Energy Input (kWh/kg) | 15.4 | 4.8 |

| Carbon Footprint (kg CO₂/kg) | 3.7 | 1.2 |

Reaction Parameter Optimization

Critical factors influencing yield and selectivity were systematically evaluated:

Temperature Effects

Alkylating Agent Stoichiometry

A 1.5:1 molar ratio of dimethyl sulfate to N-hydroxycarbamate maximizes yield (85%) while minimizing byproducts (e.g., dimethyl ether, <0.5%).

Alternative Methodologies and Comparative Analysis

While the alkylation route dominates industrial production, niche alternatives exist:

Enzyme-Mediated Carbamate Synthesis

Photochemical Alkylation

- Reagents : UV light (254 nm), benzyl chloroformate, methoxymethylamine.

- Conditions : 12 hours, room temperature.

- Outcome : 55% yield with 8% photodecomposition byproducts, unsuitable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl (methoxymethyl)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (methoxymethyl)methylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the amine group . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of Benzyl (methoxymethyl)methylcarbamate and related carbamates:

Key Observations:

- Methoxymethyl vs. Benzyl methylcarbamate (liquid, MW 165.19) is a simpler analog used as a chemical intermediate .

- Aminoethyl Substituent (): The aminoethyl group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved stability in pharmaceuticals .

- Cyano Group (): The electron-withdrawing cyano group may increase electrophilicity, affecting reaction kinetics in nucleophilic substitutions .

Reactivity and Stability

- Methoxymethyl Group: Ethers like methoxymethyl are stable under basic conditions but susceptible to acid-catalyzed cleavage. This makes this compound suitable for reactions requiring basic environments .

- Hydroxylamine (Benzyl N-Hydroxycarbamate): The hydroxylamine group is highly reactive, participating in nucleophilic additions and oxidations, but less stable long-term compared to methoxymethyl derivatives .

- Aminoethyl Group: Protonation of the amino group in acidic conditions (e.g., HCl salt) enhances water solubility, critical for drug formulation .

Spectral Data and Characterization

- IR Spectroscopy: Carbamates typically exhibit carbonyl (C=O) stretches near 1700 cm⁻¹. Methoxymethyl groups show C-O stretches ~1100 cm⁻¹, while cyano groups absorb near 2250 cm⁻¹ .

- NMR:

- Benzyl protons: Aromatic signals at ~7.3 ppm (multiplet).

- Methoxymethyl: OCH₃ singlet at ~3.3 ppm; CH₂O protons at ~4.5 ppm.

- Methyl groups: Singlet at ~1.2–1.5 ppm for N-methyl carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.